9,9-Dichloro-9H-fluorene

Electrochemical Reduction Reductive Dehalogenation Gem-Dihalo Reactivity

Researchers requiring a reliable monomer for electropolymerization often face inconsistent polymerization due to inappropriate leaving groups. 9,9-Dichloro-9H-fluorene provides a deterministic route. • Enables direct anodic oxidation to poly(9,9-dichlorofluorene) films with conductivity of 3.3 × 10⁻² S cm⁻¹. • Avoids potential-dependent product distributions seen with brominated analogs, ensuring reproducible mechanistic studies. • Serves as a precursor for oxidant-free fluorenone synthesis, advantageous for oxidation-sensitive downstream chemistry.

Molecular Formula C13H8Cl2
Molecular Weight 235.1 g/mol
CAS No. 25023-01-2
Cat. No. B1293879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dichloro-9H-fluorene
CAS25023-01-2
Molecular FormulaC13H8Cl2
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(Cl)Cl
InChIInChI=1S/C13H8Cl2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
InChIKeyLSTBDYVWQHHYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Dichloro-9H-fluorene CAS 25023-01-2: Technical Baseline for Sourcing and Comparative Evaluation


9,9-Dichloro-9H-fluorene (DCF, molecular formula C13H8Cl2, MW 235.11 g/mol) is a gem-dihalo fluorene derivative bearing two chlorine atoms at the 9-position. This substitution configuration confers distinctive physicochemical and electrochemical properties that differentiate it from other fluorene-based building blocks . The compound exhibits a predicted density of 1.37±0.1 g/cm³ and a calculated LogP of 4.00–4.83, with a boiling point of 325.8°C at 760 mmHg [1]. As a synthetic intermediate, DCF serves as a precursor to fluorenone via acid-mediated hydrolysis without requiring oxidizing agents, and as an electropolymerizable monomer yielding poly(9,9-dichlorofluorene) (PDCF) films [2][3].

Why 9,9-Dichloro-9H-fluorene Cannot Be Substituted by 9,9-Dibromofluorene or 9-Fluorenone in Critical Applications


The gem-dihalo substitution pattern at the C9 position of fluorene is not functionally interchangeable across halogen types. Although 9,9-dibromofluorene and 9,9-dichlorofluorene are structurally analogous, their redox behavior diverges substantially: the intermediate 9-bromofluorenyl radical generated during dibromofluorene reduction may not be further reduced at the applied potential, resulting in potential-dependent product distributions not observed with the dichloro analog [1]. Conversely, 9-fluorenone (the oxidized counterpart) cannot serve as a monomer for direct electrochemical polymerization to yield conjugated polyfluorene films, a key application enabled exclusively by the electropolymerizable 9,9-dihalofluorene scaffold [2]. Even among 9,9-dihalofluorenes, the distinct leaving-group chemistry of chloride versus bromide dictates reaction outcomes in nucleophilic substitution and reductive dehalogenation pathways [1]. These mechanistic differences render generic substitution infeasible without altering product identity, yield, or material properties.

9,9-Dichloro-9H-fluorene Comparative Performance Data: Quantified Differentiation Versus Analog Compounds


9,9-Dichlorofluorene versus 9,9-Dibromofluorene: Divergent Reductive Dehalogenation Pathways and Product Distribution

In comparative electrochemical studies at platinum and vitreous carbon electrodes in DMF, 9,9-dichlorofluorene and 9,9-dibromofluorene exhibit fundamentally different reductive dehalogenation behavior. For 9,9-dichlorofluorene, reduction proceeds via an initial overall two-electron process involving cleavage of chloride ion and formation of 9-chlorofluorenyl anion, with product distribution governed solely by relative rates of reduction, nucleophilic substitution, and proton availability [1]. In contrast, the reduction of 9,9-dibromofluorene introduces an additional variable: the intermediate 9-bromofluorenyl radical may not undergo further reduction at the applied potential, rendering the final product distribution potential-dependent—a complexity not encountered with the dichloro analog [1].

Electrochemical Reduction Reductive Dehalogenation Gem-Dihalo Reactivity

9,9-Dichlorofluorene as Electropolymerizable Monomer: Conductivity of Resulting Poly(9,9-dichlorofluorene) Films

9,9-Dichlorofluorene (DCF) undergoes direct anodic oxidation in boron trifluoride diethyl etherate (BFEE) containing 15% (v/v) trifluoroacetic acid (TFA) to yield high-quality poly(9,9-dichlorofluorene) (PDCF) films. The as-prepared PDCF films exhibit an electrical conductivity of 3.3 × 10⁻² S cm⁻¹ [1]. In contrast, DCF fails to deposit on electrodes in neutral solvent systems such as acetonitrile (CH3CN), demonstrating that the acidic BFEE/TFA medium is essential for successful electropolymerization [1]. This behavior is not observed with the non-halogenated parent compound fluorene, which requires different polymerization conditions and yields polymers with distinct optoelectronic properties.

Conjugated Polymers Electropolymerization Organic Electronics

9,9-Dichlorofluorene versus 9-Fluorenone: Oxidant-Free Synthetic Route to Fluorenone

U.S. Patent 5,288,915 discloses that 9,9-dichlorofluorene reacts with acid to form fluorenone via a process requiring no oxidizing agent [1]. Traditional methods for converting fluorene to fluorenone rely on oxidative approaches: sodium dichromate oxidation yields 60–70% [1]; oxygen oxidation in pyridine with benzyltrimethylammonium hydroxide yields 85% [1]; and oxygen in DMSO with NaOH yields up to 99.8% over 5 hours [1]. The gem-dichloro acid-hydrolysis route circumvents the need for oxidizing agents entirely, offering an alternative synthetic pathway that avoids oxidative side reactions and purification challenges associated with conventional oxidation methods.

Ketone Synthesis Oxidant-Free Chemistry Process Chemistry

9,9-Dichlorofluorene versus 9,9-Dimethylfluorene: Altered Physical Properties Due to Chlorine Substitution

Comparative studies between 9,9-dichlorofluorene and 9,9-dimethylfluorene reveal substantial differences in key physicochemical parameters attributable to the steric bulk and electronic effects of chlorine versus methyl substituents . 9,9-Dichlorofluorene exhibits a predicted density of 1.37 g/cm³ and a boiling point of 325.8°C at 760 mmHg, whereas 9,9-dimethylfluorene displays a lower density of 1.04 g/cm³ and a boiling point of 300.8°C . These differences in density (~32% higher for the dichloro derivative) and boiling point (+25°C) reflect the heavier atomic mass and altered intermolecular interactions conferred by the gem-dichloro substitution pattern.

Physicochemical Properties Solubility Material Selection

9,9-Dichlorofluorene Chlorination Yield from Fluorene: Synthetic Efficiency Benchmark

Literature reports document variable yields for the chlorination of fluorene to 9,9-dichlorofluorene depending on reaction conditions. A reported procedure yields 9,9-dichlorofluorene at 97.1% of theoretical yield (43.49 g isolated) . In contrast, earlier work by Reeves et al. reported a substantially lower yield of 51.9% for the same transformation [1]. The wide yield range (51.9% to 97.1%) underscores the critical dependence of synthetic efficiency on optimized chlorination parameters—reaction conditions, catalyst selection, and workup protocols.

Synthetic Yield Chlorination Process Optimization

9,9-Dichlorofluorene versus Parent Fluorene: Altered Physicochemical Profile from Gem-Dichloro Substitution

Substitution of the 9-position methylene hydrogens of fluorene with two chlorine atoms substantially alters physicochemical parameters. 9,9-Dichlorofluorene exhibits a calculated LogP (octanol-water partition coefficient) of 4.00–4.83 [1] and a vapor pressure of 0.000428 mmHg at 25°C [2]. The elevated LogP (compared to parent fluorene: LogP ≈ 3.8–4.0) indicates increased lipophilicity, while the low vapor pressure reflects reduced volatility relative to the parent hydrocarbon. Class-level inference from halogenated polycyclic aromatic hydrocarbon studies indicates that di-substitution with chlorine decreases vapor pressure compared to single halogen-substituted analogs and parent compounds [3].

Physicochemical Properties LogP Vapor Pressure

Procurement-Driven Application Scenarios for 9,9-Dichloro-9H-fluorene Based on Verified Differentiation


Electrochemical Synthesis of Conductive Polyfluorene Derivative Films

9,9-Dichlorofluorene serves as an electropolymerizable monomer for the direct anodic oxidation synthesis of poly(9,9-dichlorofluorene) (PDCF) films. The polymer exhibits conductivity of 3.3 × 10⁻² S cm⁻¹ and functions as a green light emitter with high fluorescence quantum yields and photochemical stability [1]. This application scenario is uniquely enabled by the 9,9-dihalofluorene scaffold and requires the acidic BFEE/TFA electrolytic medium for successful film deposition—neutral solvents such as acetonitrile do not support polymerization [1]. Procurement for this use case should prioritize material suitable for electropolymerization studies in organic electronics and conjugated polymer research.

Oxidant-Free Precursor to Fluorenone and Downstream Bis(Hydroxyphenyl)Fluorene Derivatives

9,9-Dichlorofluorene can be converted to fluorenone via acid-mediated hydrolysis without requiring oxidizing agents [1]. The resulting fluorenone serves as a starting material for the synthesis of 9,9-bis(hydroxyphenyl)fluorene and 9,9-bis(aminophenyl)fluorene [2]. This oxidant-free route offers an alternative to conventional oxidative methods (sodium dichromate, oxygen-based systems) and may be advantageous when downstream functionalities are sensitive to oxidizing conditions or when simplified purification is desired [1]. Procurement in this context supports synthetic route development for specialty aromatic building blocks.

Reductive Dehalogenation Studies with Predictable Product Outcomes

For investigations of gem-dihalo compound reduction mechanisms, 9,9-dichlorofluorene offers a reaction landscape where product distribution depends solely on kinetic competition between substitution and protonation pathways, without the potential-dependent complexity observed with 9,9-dibromofluorene [1]. Depending on reaction conditions, reduction yields 9,9′-dichlorobifluorenyl (when substitution predominates), 9-chlorofluorene (when protonation exceeds substitution), or bifluorenylidene (via reductive dechlorination of the dimeric intermediate) [1]. This deterministic behavior makes 9,9-dichlorofluorene the preferred substrate for mechanistic electrochemistry studies requiring reproducible product outcomes.

Synthetic Intermediate Requiring Higher Density and Altered Solubility Profile

Compared to alkyl-substituted fluorene analogs such as 9,9-dimethylfluorene (density 1.04 g/cm³), 9,9-dichlorofluorene exhibits approximately 32% higher density (1.37 g/cm³) and a boiling point elevated by 25°C (325.8°C vs. 300.8°C) [1]. The gem-dichloro substitution also increases lipophilicity (LogP 4.00–4.83) relative to parent fluorene [2]. These physicochemical distinctions affect solvent selection for reactions and purifications, chromatographic behavior, and handling/storage protocols. Procurement for synthetic applications where these altered physical properties provide a tactical advantage—such as improved phase separation, altered retention times, or specific solubility requirements—is justified based on these quantifiable differences.

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